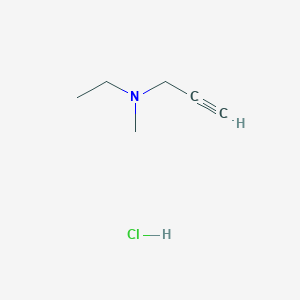

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Impurity Control

The synthesis of tertiary amine hydrochloride salts, including ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, involves the generation of genotoxins such as ethyl chloride and methyl chloride as by-products. Research conducted by Yang et al. (2009) developed methods to control these impurities during the preparation of amine hydrochloride salts, demonstrating that generating the salts at lower temperatures can minimize the concentration of these impurities, ensuring safer and more reliable drug candidates (Yang et al., 2009).

Therapeutic Applications

Chukhajian et al. (2020) developed a facile method for synthesizing various amines, including prop-2-ynylamines like ethyl(methyl)(prop-2-yn-1-yl)amine, which are of practical interest due to their application in cancer therapy. This study emphasizes the compound's potential in developing therapeutic agents (Chukhajian et al., 2020).

Hydroamination Reactions

Sobenina et al. (2010) explored hydroamination reactions involving ethyl 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-ynoates, demonstrating the compound's utility in synthesizing amino derivatives of indole. This research highlights its application in creating compounds with potential biological activity, further emphasizing the versatility of this compound in synthetic chemistry (Sobenina et al., 2010).

Bioconjugation Mechanisms

Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation involving carboxylic acids and amines. Although not directly mentioning this compound, this research provides insight into the chemical reactions and conditions that could affect its use in bioconjugation, indicating the broader implications of such compounds in biomedical research (Nakajima & Ikada, 1995).

Mecanismo De Acción

Mode of Action

It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Propiedades

IUPAC Name |

N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLYXUIOFOQMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)